molecular formula C13H20N2O2 B010882 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene CAS No. 108468-00-4

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene

Cat. No.: B010882
CAS No.: 108468-00-4
M. Wt: 236.31 g/mol
InChI Key: NUANLVJLUYWSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is an organic compound that features a benzene ring substituted with two aminomethyl groups, one of which is protected by a tert-butoxycarbonyl (Boc) group. This compound is of interest in organic synthesis and medicinal chemistry due to its functional groups, which can participate in various chemical reactions.

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of amides . Amides are important in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .

Mode of Action

The compound 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is involved in the synthesis of amides through a one-pot amidation process . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the synthesis of amides . This process is crucial in the formation of peptides and proteins, which are essential components of cells and tissues. The downstream effects of this pathway include the formation of various biologically active compounds, including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors .

Result of Action

The result of the action of this compound is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines to amides . This synthesis is highly effective and offers a promising approach for facile amidation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction temperature can affect the efficiency of the synthesis process . Additionally, the use of a catalyst can lower the required reaction temperature, enhancing efficiency and productivity . The stability of the compound can also be affected by factors such as pH, light, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene typically involves the following steps:

    Protection of the Amino Group: The starting material, 4-(aminomethyl)benzene, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to protect one of the amino groups as a Boc derivative.

    Introduction of the Second Aminomethyl Group: The protected intermediate is then subjected to a formylation reaction using formaldehyde and a reducing agent like sodium borohydride to introduce the second aminomethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can facilitate the deprotection of the Boc group under mild conditions, making the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Amidation Reactions: The compound can react with carboxylic acids or their derivatives to form amides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Amidation: Carboxylic acids or acid chlorides in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Major Products

    Deprotected Amine: Removal of the Boc group yields 4-(aminomethyl)benzene.

    Amides: Reaction with carboxylic acids forms corresponding amides.

Scientific Research Applications

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(N-Boc-aminomethyl)-3-(aminomethyl)benzene
  • 1-(N-Boc-aminomethyl)-2-(aminomethyl)benzene

Uniqueness

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is unique due to the position of its functional groups, which can influence its reactivity and the types of reactions it can undergo. The para-substitution pattern allows for distinct steric and electronic effects compared to its ortho- and meta-substituted analogs.

Properties

IUPAC Name

tert-butyl N-[[4-(aminomethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUANLVJLUYWSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391730
Record name 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108468-00-4
Record name 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(N-BOC-aminomethyl)-4-(aminomethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tert-butylphenyl carbonate (2.7 mL, 14.7 mmol) was added dropwise to a solution of p-xylylenediamine (2 g, 14.7 mmol) in ethanol (20 mL) at 80° C. The reaction mixture was refluxed overnight. The solution was then cooled to room temperature and any solids were removed, which leaves a yellow solution. The solution was then concentrated to 10 mL and diluted with water (60 mL). The solution pH was adjusted to 3 with 2M HCl followed by an extraction with dichloromethane (3×75 mL). The water solution pH was then adjusted to pH 12 followed by extraction with dichloromethane (3×75 mL). The organic solutions were combined and washed with sodium bicarbonate (2×75 mL), dried with sodium sulfate, and concentrated down to a white solid. Characterization matches previously published literature (M. A. Ghanem, et al., “Covalent modification of glassy carbon surface with organic redox probes through diamine linkers using electrochemical and solid-phase synthesis methodologies”, Journal of Materials Chemistry, (2008), 18(41), pg 4917-4927).
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
Customer
Q & A

Q1: How does 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene enable the modification of electrode surfaces?

A1: this compound serves as a linker molecule in this research. It is electrochemically grafted onto glassy carbon and highly oriented pyrolytic graphite electrodes. The molecule achieves this through the oxidation of its linker structure, which forms a covalent bond with the electrode surface []. The Boc protecting group ensures that only one amine group is available for this initial grafting step.

Q2: What is the purpose of having a protected amine group in this compound for this specific application?

A2: The Boc (tert-butyloxycarbonyl) protecting group on one of the amine groups is crucial for controlled functionalization. It ensures that only one amine group is available for the initial electrochemical grafting to the electrode surface. After this step, the Boc group can be easily removed, revealing a free amine group. This free amine then serves as the attachment point for anthraquinone-2-carboxylic acid via solid-phase synthesis []. This controlled, two-step process allows for precise modification of the electrode surface with the electrocatalytic anthraquinone group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.